molecular formula C6H8N2O2 B167325 2,4-Dihydroxy-5,6-dimethylpyrimidine CAS No. 26305-13-5

2,4-Dihydroxy-5,6-dimethylpyrimidine

Cat. No.: B167325
CAS No.: 26305-13-5
M. Wt: 140.14 g/mol
InChI Key: PZVLJGKJIMBYNP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2,4-dihydroxy-5,6-dimethylpyrimidine involves the oxidation of uracil. In this process, uracil is reacted with hydrogen peroxide under controlled conditions to yield the desired product . Another method involves the reaction of guanidine hydrochloride with sodium methylate, followed by the addition of dimethyl malonate .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation reactions using uracil as the starting material. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxy-5,6-dimethylpyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can yield halogenated derivatives of this compound .

Properties

IUPAC Name

5,6-dimethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-3-4(2)7-6(10)8-5(3)9/h1-2H3,(H2,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZVLJGKJIMBYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=O)NC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60180918
Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-dimethyl- (9CI)
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26305-13-5
Record name 5,6-Dimethyluracil
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Record name 6-Methylthymine
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Record name 26305-13-5
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Record name 2,4(1H,3H)-Pyrimidinedione, 5,6-dimethyl- (9CI)
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Record name 5,6-dimethyluracil
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Record name 6-METHYLTHYMINE
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Synthesis routes and methods

Procedure details

A solution of 5,6-dimethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (14.4 g, 0.09 mol, Step A) and chloroacetic acid (100.0 g, 1.06 mol) in water (43 mL) was refluxed overnight, cooled down to ambient temperature and quenched with water (500 mL). The formed precipitate was collected by filtration and dried to yield 10.3 g (79.7%) of the titled compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.70 (s, 3H) 2.02 (s, 3H) 10.56 (s, 1H) 10.86 (s, 1H).
Quantity
14.4 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
43 mL
Type
solvent
Reaction Step One
Yield
79.7%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of finding 2,4-Dihydroxy-5,6-dimethylpyrimidine in Clerodendrum viscosum leaves?

A1: The identification of this compound in the methanol extract of Clerodendrum viscosum leaves by GC-MS analysis [] is significant because it contributes to the characterization of the plant's phytochemical profile. This information can be valuable for several reasons:

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